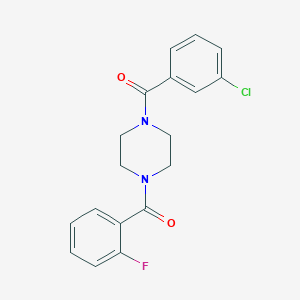
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PTP, is a piperazine derivative that has been studied for its potential pharmacological properties. PTP has been shown to have a variety of effects on the central nervous system, including potential anti-inflammatory and anti-cancer properties. In
作用機序
The exact mechanism of action of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of certain kinases, which may be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential analgesic properties, which may make it a potential treatment for chronic pain.
実験室実験の利点と制限
One advantage of using 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a variety of potential therapeutic effects, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of research could be to further investigate its potential anti-inflammatory and anti-cancer properties, particularly in the treatment of breast cancer. Additionally, further research could be done to better understand its mechanism of action and potential neuroprotective effects. Finally, research could be done to develop more potent and selective analogs of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine for use in therapeutic applications.
合成法
The synthesis of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,4,5-trimethoxybenzylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon. The final product is obtained by purification through column chromatography.
科学的研究の応用
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic effects in a variety of diseases and conditions. It has been shown to have anti-inflammatory properties, which may make it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential anti-cancer properties, particularly in the treatment of breast cancer.
特性
製品名 |
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
分子式 |
C20H26N2O5S |
分子量 |
406.5 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O5S/c1-25-18-13-16(14-19(26-2)20(18)27-3)15-21-9-11-22(12-10-21)28(23,24)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 |
InChIキー |
GDIGEKKQCIDEQS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)
